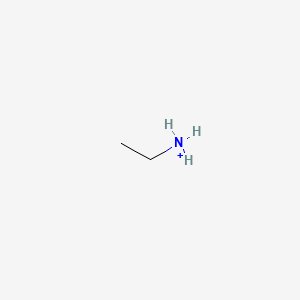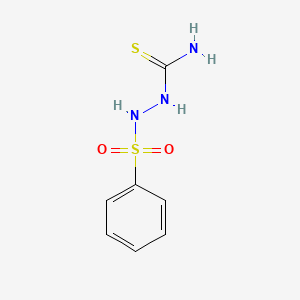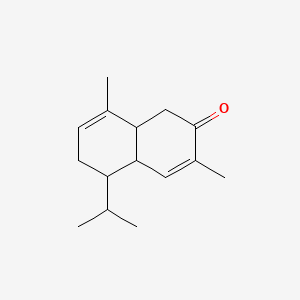
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide is an organic compound characterized by the presence of a dichloroacetamide group attached to a 3,5-dimethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 3,5-dimethylaniline with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,5-Dimethylaniline+Dichloroacetyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative.
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The dichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,3-Dimethylphenyl)-2,2-dichloroacetamide
- N-(3,4-Dimethylphenyl)-2,2-dichloroacetamide
- N-(2,5-Dimethylphenyl)-2,2-dichloroacetamide
Uniqueness
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and applications compared to its similar compounds.
Eigenschaften
Molekularformel |
C10H11Cl2NO |
|---|---|
Molekulargewicht |
232.1 g/mol |
IUPAC-Name |
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-3-7(2)5-8(4-6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14) |
InChI-Schlüssel |
XUIDTVLJYVYFCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C(Cl)Cl)C |
Synonyme |
N-(3,5-dimethylphenyl)-2,2-dichloroacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1227996.png)






![DIMETHYL (5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE](/img/structure/B1228006.png)

![6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1228009.png)

